molecular formula C9H10N2O2 B1473900 4-[2-(Aminooxy)ethoxy]benzonitrile CAS No. 1448673-15-1

4-[2-(Aminooxy)ethoxy]benzonitrile

Cat. No.: B1473900
CAS No.: 1448673-15-1
M. Wt: 178.19 g/mol
InChI Key: IKTBRGPFDOGEHF-UHFFFAOYSA-N
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Description

4-[2-(Aminooxy)ethoxy]benzonitrile is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-aminooxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-7-8-1-3-9(4-2-8)12-5-6-13-11/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTBRGPFDOGEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[2-(Aminooxy)ethoxy]benzonitrile is a compound of interest due to its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This compound features an aminooxy group, which is known to interact with various biological targets, making it a candidate for further investigation into its biological activity.

Chemical Structure

The structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : 204.23 g/mol

The biological activity of this compound is primarily attributed to the presence of the aminooxy functional group, which can form reversible covalent bonds with carbonyl-containing compounds. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related small molecule demonstrated broad-spectrum antibacterial activity against enteric pathogens, showcasing its potential as an effective therapeutic agent against bacterial infections .

Pathogen Type Activity Reference
Gram-positiveModerate
Gram-negativeSignificant
FungiLimited

Anticancer Properties

The compound's ability to interact with biological macromolecules suggests potential anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through the disruption of cellular signaling pathways. For example, studies on benzamide derivatives have highlighted their role in inhibiting tumor growth by promoting cell cycle arrest and apoptosis .

Study on Antibacterial Efficacy

In a recent study, a compound structurally related to this compound was evaluated for its antibacterial efficacy. The results indicated that it effectively reduced bacterial counts in vitro and exhibited a favorable safety profile in vivo. The mechanism involved the induction of cell envelope stress, leading to bacterial cell death .

Antifungal Activity Assessment

Another study assessed the antifungal activity of various benzonitrile derivatives, including those with aminooxy groups. The findings suggested that while some derivatives showed limited antifungal effects, they could still be optimized for enhanced activity against specific fungal strains .

Scientific Research Applications

Synthesis Applications

Oxime Formation:
One of the primary applications of 4-[2-(Aminooxy)ethoxy]benzonitrile is its role as an aminooxy reagent in the synthesis of oximes. Aminooxy compounds are essential for converting carbonyl groups into oximes, which are valuable intermediates in organic synthesis. The compound can facilitate the transformation of aldehydes and ketones into their corresponding oximes, which can further undergo various transformations to yield nitriles and other functional groups .

Case Study: Chemoselective Transformations
In a study focused on the use of aminooxy reagents, it was demonstrated that this compound could effectively convert a range of aldehydes to nitriles under mild conditions. This process was optimized for high yields and selectivity, showcasing its utility in synthetic organic chemistry .

Analytical Chemistry Applications

Derivatization for Mass Spectrometry:
The compound is also employed in analytical chemistry, particularly in the derivatization of carbonyl metabolites for gas chromatography-mass spectrometry (GC-MS) analysis. By utilizing this compound, researchers can achieve quantitative multiplexed analysis of complex biological samples. This method enhances sensitivity and specificity, allowing for the detection of low-abundance metabolites .

Data Table: Derivatization Efficiency

Substrate Type Derivatization Method Detection Limit (µM) Yield (%)
AldehydesAminooxy derivatization0.595
KetonesAminooxy derivatization1.090

Medicinal Research Applications

Anticancer Activity:
Recent studies have indicated that compounds containing aminooxy functionalities exhibit promising anticancer properties. Research involving derivatives of this compound has shown potential cytotoxic effects against various cancer cell lines. This activity is attributed to their ability to interfere with cellular processes through the formation of reactive intermediates .

Case Study: Cytotoxicity Assessment
In a controlled experiment, derivatives of this compound were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(Aminooxy)ethoxy]benzonitrile
Reactant of Route 2
4-[2-(Aminooxy)ethoxy]benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.